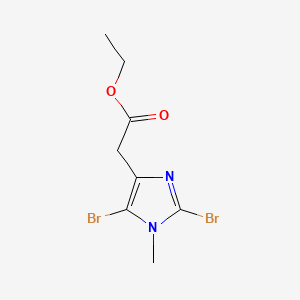
ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two bromine atoms and an ethyl acetate group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
The synthesis of ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 1-methylimidazole followed by esterification with ethyl bromoacetate. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine. Industrial production methods may employ continuous flow reactors to optimize yield and purity.
化学反应分析
Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Researchers investigate its potential as a lead compound for developing new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for agrochemicals.
作用机制
The mechanism of action of ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the bromine atoms and ethyl acetate group, resulting in different chemical reactivity and biological activity.
2,4-Dibromoimidazole: Similar bromination pattern but lacks the ethyl acetate group, affecting its solubility and application.
Ethyl 4-bromoimidazole-5-carboxylate: Contains a carboxylate group instead of an acetate group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
Ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate (CAS Number: 2803862-31-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
The molecular formula for ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate is C8H10Br2N2O2 with a molecular weight of approximately 296.98 g/mol. The compound contains two bromine atoms, which may contribute to its biological activity through various mechanisms.
Synthesis
The synthesis of ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate typically involves the bromination of imidazole derivatives followed by esterification. The specific synthetic routes can vary and may include the use of reagents such as bromine or N-bromosuccinimide (NBS) for bromination, and ethyl acetate for the esterification process.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate. For instance, compounds with similar imidazole structures have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenase (LOX).
In a study evaluating a related compound, significant inhibition of COX-1 and COX-2 was observed, with IC50 values indicating moderate activity against these enzymes. The results suggested that such compounds could serve as potential anti-inflammatory agents by reducing the production of inflammatory mediators like prostaglandins and leukotrienes .
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate may exhibit activity against various pathogens due to the presence of the imidazole ring, which is known to interact with microbial cell membranes and inhibit growth.
Case Study 1: Inhibition of COX Enzymes
A study focused on a similar imidazole derivative demonstrated its ability to inhibit COX enzymes effectively. The compound showed an IC50 value for COX-1 at approximately 314 μg/mL and for COX-2 at around 130 μg/mL. This suggests that modifications in the molecular structure can enhance anti-inflammatory properties .
| Enzyme | IC50 (μg/mL) |
|---|---|
| COX-1 | 314 |
| COX-2 | 130 |
| 5-LOX | 105 |
Case Study 2: Antimicrobial Efficacy
Another study reported that imidazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
The biological activity of ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and LOX.
- Membrane Disruption : The lipophilic nature of the imidazole ring allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Receptor Modulation : Potential interactions with various receptors involved in inflammation and pain signaling pathways may also contribute to its biological effects.
属性
分子式 |
C8H10Br2N2O2 |
|---|---|
分子量 |
325.99 g/mol |
IUPAC 名称 |
ethyl 2-(2,5-dibromo-1-methylimidazol-4-yl)acetate |
InChI |
InChI=1S/C8H10Br2N2O2/c1-3-14-6(13)4-5-7(9)12(2)8(10)11-5/h3-4H2,1-2H3 |
InChI 键 |
LWUZHAWDBQUSQC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(N(C(=N1)Br)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















